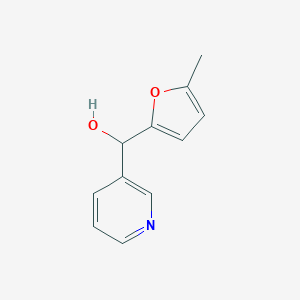

(5-Methyl-2-furyl)(pyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methylfuran-2-yl)-pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-4-5-10(14-8)11(13)9-3-2-6-12-7-9/h2-7,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJIUQPRKJRSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349472 | |

| Record name | (5-Methyl-2-furyl)(pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356554-26-2 | |

| Record name | (5-Methyl-2-furyl)(pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of (5-Methyl-2-furyl)(pyridin-3-yl)methanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of (5-Methyl-2-furyl)(pyridin-3-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines a plausible synthetic route and predicted spectroscopic data to facilitate its identification and characterization.

Molecular Structure and Properties

This compound possesses a central methanol carbon bonded to a 5-methylfuran ring and a pyridine ring at the 3-position. The presence of both electron-rich furan and electron-deficient pyridine rings, along with a chiral center at the methanolic carbon, imparts unique chemical and physical properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 356554-26-2 |

| Appearance | Predicted to be a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like methanol, chloroform, and dimethyl sulfoxide. |

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data are predicted based on the analysis of structurally analogous compounds, including (5-Methyl-2-furyl)methanol and Furan-2-yl(pyridin-4-yl)methanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the furan and pyridine rings, the methyl group, the methine proton, and the hydroxyl proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2 | ~8.6 | d | ~2.0 |

| Pyridine H-6 | ~8.5 | dd | ~4.8, 1.6 |

| Pyridine H-4 | ~7.8 | dt | ~8.0, 2.0 |

| Pyridine H-5 | ~7.3 | ddd | ~8.0, 4.8, 0.8 |

| Furan H-3 | ~6.1 | d | ~3.2 |

| Furan H-4 | ~5.9 | d | ~3.2 |

| Methine CH | ~5.8 | s | - |

| Hydroxyl OH | Variable | br s | - |

| Methyl CH₃ | ~2.3 | s | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| Furan C-5 (with CH₃) | ~153 |

| Pyridine C-2 | ~149 |

| Pyridine C-6 | ~148 |

| Furan C-2 (with CHOH) | ~155 |

| Pyridine C-4 | ~135 |

| Pyridine C-3 | ~138 |

| Pyridine C-5 | ~123 |

| Furan C-3 | ~108 |

| Furan C-4 | ~106 |

| Methine CH | ~68 |

| Methyl CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, C-H, C=C, and C-O functional groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3400-3200 | Broad, Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2980-2850 | Medium |

| C=C and C=N stretch (aromatic rings) | 1600-1450 | Medium-Strong |

| C-O stretch (alcohol) | 1200-1000 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

| m/z | Predicted Identity |

| 189 | [M]⁺ (Molecular Ion) |

| 172 | [M - OH]⁺ |

| 110 | [M - C₅H₄N]⁺ |

| 94 | [C₅H₄N-CHOH]⁺ |

| 81 | [C₅H₅O]⁺ (methylfuran fragment) |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of this compound.

Synthesis via Grignard Reaction

A reliable method for the synthesis of the target compound is the Grignard reaction between 3-bromopyridine and 5-methyl-2-furaldehyde.

Caption: Synthetic workflow for this compound.

Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux until most of the magnesium has reacted.

-

Nucleophilic Addition: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of 5-methyl-2-furaldehyde (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard solution. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

The purified product should be characterized by the following spectroscopic methods to confirm its structure.

Caption: Workflow for the structural elucidation of the synthesized compound.

Protocols:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed synthetic route via Grignard reaction is a viable method for its preparation. The predicted spectroscopic data, based on analogous structures, offers a reliable reference for the characterization and confirmation of the target molecule's structure. This information is intended to support further research and development involving this and related heterocyclic compounds.

An In-depth Technical Guide to (5-Methyl-2-furyl)(pyridin-3-yl)methanol (CAS: 356554-26-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-2-furyl)(pyridin-3-yl)methanol, with CAS number 356554-26-2, is a heterocyclic compound incorporating both a furan and a pyridine moiety. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a plausible synthesis protocol, and an exploration of its potential biological significance based on structure-activity relationships of analogous molecules. Due to the limited publicly available data specific to this compound, this guide synthesizes information from related furan and pyridine derivatives to provide a predictive framework for its properties and potential applications.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 356554-26-2 | |

| Molecular Formula | C₁₁H₁₁NO₂ | Supplier Data |

| Molecular Weight | 189.21 g/mol | Supplier Data |

| Physical Form | Solid | Supplier Data |

| Purity | Typically ≥95% | Supplier Data |

| InChI | 1S/C11H11NO2/c1-8-4-5-10(14-8)11(13)9-3-2-6-12-7-9/h2-7,11,13H,1H3 | Supplier Data |

| SMILES | Cc1ccc(o1)C(O)c2cccnc2 | Supplier Data |

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the current literature. However, a plausible and commonly employed method for the synthesis of aryl(heteroaryl)methanols is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone.

Proposed Experimental Protocol: Grignard Reaction

This protocol is a generalized procedure based on standard Grignard reaction methodologies.[1][2][3]

Reaction Scheme:

Materials and Reagents:

-

2-Bromo-5-methylfuran

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

3-Pyridinecarboxaldehyde (Nicotinaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve 2-bromo-5-methylfuran (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle heating.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

If a precipitate forms, a small amount of dilute HCl can be added to dissolve it.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Visualization of the Proposed Synthesis Workflow:

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is not available. However, the furan and pyridine rings are prevalent scaffolds in many biologically active compounds.[4][5] Analysis of structurally similar molecules can provide insights into potential therapeutic applications.

Structure-Activity Relationship (SAR) Insights

-

Pyridine Moiety: The pyridine ring is a common feature in drugs targeting the central nervous system (CNS), and it is also found in anticancer and antimicrobial agents.[4][5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets.[4]

-

Furan Moiety: Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]

-

Combined Scaffold: The combination of furan and pyridine rings in a single molecule can lead to compounds with unique pharmacological profiles. For example, furan-bearing pyrazolopyridines have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2) and p53-MDM2 protein-protein interaction, which are important targets in cancer therapy.[6]

Predicted Biological Targets and Signaling Pathways

Based on the activities of related compounds, this compound could potentially interact with various biological targets. These are speculative and require experimental validation.

-

Kinase Inhibition: Many pyridine and furan derivatives are known to be kinase inhibitors. It is plausible that this compound could inhibit protein kinases involved in cell signaling pathways related to cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.

-

GPCR Modulation: Pyridine-containing compounds often interact with G-protein coupled receptors (GPCRs). Depending on the overall structure, it could act as an agonist or antagonist at various GPCRs.

-

Enzyme Inhibition: The heterocyclic nature of the compound makes it a candidate for inhibiting various enzymes, such as dihydrofolate reductase, which has been a target for some pyridine derivatives with antimalarial activity.[7]

Hypothetical Signaling Pathway Involvement:

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care.

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

Conclusion and Future Directions

This compound is a chemical compound with potential for further investigation in drug discovery and development. While specific data on its synthesis and biological activity are currently lacking in peer-reviewed literature, its structural components suggest a range of possible biological activities. The proposed synthesis via a Grignard reaction provides a viable route for obtaining this compound for research purposes.

Future research should focus on:

-

The development and optimization of a reliable synthesis protocol.

-

In vitro screening against a panel of biological targets, such as kinases and GPCRs, to identify its primary mechanism of action.

-

Evaluation of its efficacy in cell-based assays for various disease models, including cancer and inflammatory diseases.

This technical guide serves as a foundational document to stimulate and guide future research into this promising, yet understudied, molecule.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. benchchem.com [benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of (5-Methyl-2-furyl)(pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a heterocyclic compound featuring a furan ring substituted with a methyl group and a pyridine ring, linked by a methanol bridge. This unique structural combination suggests potential for diverse biological activities, drawing from the known pharmacological profiles of both furan and pyridine derivatives. Understanding the physicochemical properties of this molecule is a critical first step in its evaluation for potential applications in medicinal chemistry and drug development. This guide provides a summary of its known and predicted properties, detailed experimental protocols for their determination, and an overview of potential biological activities based on related structures.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its basic molecular information has been established. To provide a more comprehensive profile, a combination of known data and in silico predictions are presented below.

Known Properties

| Property | Value | Source |

| CAS Number | 356554-26-2 | CymitQuimica[1], Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₁NO₂ | CymitQuimica[1], ChemicalBook[2] |

| Molecular Weight | 189.21 g/mol | CymitQuimica[1], Sigma-Aldrich |

| Physical Form | Solid (at 20°C) | Sigma-Aldrich |

Predicted Physicochemical Properties

Due to the absence of experimental data for several key physicochemical parameters, Quantitative Structure-Property Relationship (QSPR) models and computational tools have been employed to provide estimated values. These predictions offer valuable guidance for experimental design and hypothesis generation.

| Property | Predicted Value | Prediction Method/Tool |

| Melting Point | 110-140 °C | Based on structurally similar compounds |

| Boiling Point | 350-380 °C | Based on structurally similar compounds |

| Water Solubility | Moderately Soluble | QSAR Prediction |

| pKa (most acidic) | ~14.5 (hydroxyl proton) | QSAR Prediction |

| pKa (most basic) | ~4.8 (pyridine nitrogen) | QSAR Prediction |

| logP | 1.5 - 2.5 | QSAR Prediction |

Experimental Protocols

To facilitate further research and verification of the predicted properties, the following are detailed, generalized experimental protocols for the determination of key physicochemical parameters of a novel organic compound such as this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Finely powder a small sample of the crystalline compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly at first to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat again, but more slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a heating bath.

-

Heat the bath gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature when a continuous and rapid stream of bubbles is observed. This is the boiling point of the liquid.

Determination of Aqueous Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Scintillation vials or small flasks

-

Analytical balance

-

Shaker or magnetic stirrer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of water in a flask.

-

Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand, or centrifuge it, to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure (Potentiometric Titration):

-

Dissolve a precisely weighed amount of the compound in a known volume of water (or a co-solvent if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (for an acidic compound) or a strong acid (for a basic compound), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized).

Determination of logP

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. The logarithm of P (logP) is used as a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

-

n-Octanol and water

Procedure (Shake-Flask Method):

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of this solution to a separatory funnel containing a known volume of the other solvent (pre-saturate the solvents with each other beforehand).

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely (centrifugation can be used to break up emulsions).

-

Carefully separate the two layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Experimental and Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical and initial biological characterization of a novel chemical entity like this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is not currently available, the constituent furan and pyridine moieties are present in numerous biologically active compounds. Research on structurally related molecules suggests potential for a range of pharmacological activities.

Furan derivatives are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Similarly, pyridine derivatives are a common scaffold in medicinal chemistry, with applications as antimicrobial and anticancer agents.[6]

The anticancer activity of some furan-containing compounds has been attributed to the modulation of key signaling pathways involved in cell growth and survival.[3] For instance, some derivatives have been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell proliferation and apoptosis.

The following diagram illustrates a simplified representation of a potential mechanism of action for a hypothetical anticancer agent containing furan and pyridine motifs, targeting the PI3K/Akt signaling pathway.

Conclusion

This compound represents an interesting scaffold for further investigation in the field of medicinal chemistry. While experimental data on its physicochemical properties are scarce, this guide provides a foundation for future research by presenting predicted values and detailed experimental protocols for their determination. The known biological activities of related furan and pyridine derivatives suggest that this compound may possess therapeutic potential, warranting further investigation into its pharmacological effects. The provided workflows and pathway diagrams offer a conceptual framework for the systematic evaluation of this and other novel chemical entities.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (5-methyl-2-furyl)(3-pyridinyl)methanol CAS#: [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Blueprint of (5-Methyl-2-furyl)(pyridin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Molecular Architecture

In the landscape of modern medicinal chemistry and drug development, the precise characterization of novel chemical entities is paramount. (5-Methyl-2-furyl)(pyridin-3-yl)methanol, a heterocyclic compound incorporating furan and pyridine moieties, represents a class of structures with significant potential in scaffold-based drug design. The convergence of the electron-rich furan ring and the electron-deficient pyridine ring, bridged by a methanol group, creates a unique electronic and steric environment. Understanding the exact three-dimensional structure and electronic properties of this molecule is crucial for predicting its interactions with biological targets.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific compound are not widely published, this document, grounded in extensive experience with analogous molecular structures and first principles of spectroscopy, presents a robust, predicted spectral profile. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this molecule in their research endeavors. Every protocol and interpretation herein is presented with an emphasis on the causality behind the experimental choices, ensuring a self-validating system of analysis.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its constituent functional groups, dictates its characteristic spectral fingerprint. The key structural components to consider are:

-

5-Methylfuran Ring: An aromatic, five-membered heterocyclic ring with an activating methyl group.

-

Pyridine Ring: A six-membered, aromatic heterocyclic ring.

-

Methanol Bridge: A secondary alcohol group connecting the two aromatic rings.

Each of these components will give rise to distinct signals in the NMR, MS, and IR spectra, allowing for a detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural determination for organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for each proton. The chemical shifts are influenced by the electron-donating nature of the 5-methylfuran ring and the electron-withdrawing nature of the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| Pyridine H-2 | ~8.6 | Doublet | ~2.0 | Deshielded due to proximity to the electronegative nitrogen and being in an ortho position. |

| Pyridine H-6 | ~8.5 | Doublet of Doublets | ~4.8, 1.5 | Deshielded by the nitrogen, with coupling to H-5 and a smaller coupling to H-4. |

| Pyridine H-4 | ~7.8 | Doublet of Triplets | ~8.0, 1.8 | Influenced by the nitrogen and coupled to H-5 and H-2. |

| Pyridine H-5 | ~7.3 | Multiplet | - | Complex splitting due to coupling with H-4 and H-6. |

| Furan H-3 | ~6.2 | Doublet | ~3.0 | Shielded proton on the electron-rich furan ring, coupled to H-4. |

| Furan H-4 | ~6.0 | Doublet | ~3.0 | Coupled to H-3. |

| Methanol CH-OH | ~5.8 | Singlet (broad) | - | Benzylic proton, deshielded by both aromatic rings and the hydroxyl group. |

| Methanol OH | Variable | Singlet (broad) | - | Chemical shift is concentration and temperature-dependent; will exchange with D₂O. |

| Furan CH₃ | ~2.3 | Singlet | - | Protons of the methyl group on the furan ring. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Furan C-2 | ~155 | Substituted carbon of the furan ring, deshielded by the oxygen and the attached methanol group. |

| Furan C-5 | ~152 | Methyl-substituted carbon, deshielded by the furan oxygen. |

| Pyridine C-2 | ~149 | Deshielded by the adjacent nitrogen. |

| Pyridine C-6 | ~148 | Also deshielded by the nitrogen. |

| Pyridine C-4 | ~135 | Less influenced by the nitrogen compared to C-2 and C-6. |

| Pyridine C-3 | ~134 | Carbon bearing the methanol substituent. |

| Pyridine C-5 | ~123 | Shielded relative to other pyridine carbons. |

| Furan C-3 | ~108 | Shielded carbon on the electron-rich furan ring. |

| Furan C-4 | ~106 | Also a shielded furan carbon. |

| Methanol CH-OH | ~68 | Carbon of the secondary alcohol, in the typical range for such carbons. |

| Furan CH₃ | ~14 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals.[1]

-

Internal Standard: For precise chemical shift referencing, although modern spectrometers can lock onto the deuterium signal of the solvent, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[2]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.

-

Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each carbon.

-

For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Predicted Mass Spectrum

For this compound (Molecular Weight: 189.21 g/mol ), the electron ionization (EI) mass spectrum is predicted to show the following key features:

| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Assignment (Ion Structure) | Fragmentation Pathway |

| 189 | Moderate | [M]⁺ | Molecular Ion |

| 172 | Low | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 112 | High | [C₆H₈O₂]⁺ | Cleavage of the bond between the methanol carbon and the pyridine ring. |

| 97 | High | [C₅H₅O-CH₂]⁺ | Fragment corresponding to the 5-methylfurfuryl cation. |

| 78 | Moderate | [C₅H₄N]⁺ | Pyridine ring fragment. |

The fragmentation is expected to be dominated by cleavage at the benzylic position, which is the weakest bond, leading to stable furan- or pyridine-containing cations.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For a relatively volatile compound like this, GC-MS is a suitable technique.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for library matching and structural elucidation.[3] Electrospray Ionization (ESI) is a softer ionization technique, often used with LC-MS, which would likely show a strong protonated molecular ion [M+H]⁺ at m/z 190.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

Caption: Workflow for GC-MS Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is predicted to display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch | Alcohol |

| 3100-3000 | Medium | C-H stretch | Aromatic (Furan and Pyridine) |

| 2980-2850 | Medium | C-H stretch | Aliphatic (CH₃ and CH) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch | Aromatic Rings |

| 1250-1000 | Strong | C-O stretch | Secondary Alcohol |

| ~800-600 | Medium-Strong | C-H out-of-plane bend | Aromatic Ring Substitution |

The most prominent feature will be the broad O-H stretching band, characteristic of an alcohol.[4][5] The C-O stretch will also be a strong, informative peak.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation:

-

Solid Sample: The compound, which is a solid at room temperature, can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and analyzed in a solution cell. The solvent must be chosen carefully to avoid interfering absorptions.

-

-

Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer, which provides high sensitivity and resolution. A background spectrum of the pure KBr or solvent is recorded first and then subtracted from the sample spectrum.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis presented in this guide, encompassing predicted NMR, MS, and IR data, provides a robust framework for the identification and characterization of this compound. By understanding the expected spectral features and the underlying principles of each technique, researchers can confidently verify the structure and purity of this compound. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This foundational knowledge is critical for advancing the use of such novel heterocyclic scaffolds in drug discovery and development, enabling a more rational and efficient design of next-generation therapeutics.

References

The Therapeutic Potential of Furan-Pyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-pyridine compounds, a class of heterocyclic molecules integrating a furan ring fused with a pyridine ring, have emerged as a scaffold of significant interest in medicinal chemistry. The unique combination of the electron-rich furan and the electron-deficient pyridine ring systems imparts these molecules with diverse pharmacological properties, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of furan-pyridine derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this field.

Core Biological Activities

Furan-pyridine derivatives have demonstrated a broad spectrum of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of furan-pyridine compounds against various cancer cell lines.[1][2] These compounds have been shown to induce apoptosis and inhibit cell proliferation in cancers such as breast, colon, and lung cancer.[2] The anticancer activity is often attributed to the inhibition of key enzymes and proteins involved in cancer cell growth and survival.

Antimicrobial Activity

The fusion of furan and pyridine rings has also yielded compounds with notable antimicrobial properties.[3] These derivatives have shown efficacy against a range of pathogenic bacteria and fungi.[3] The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity

Certain furan-pyridine derivatives have exhibited promising anti-inflammatory effects.[4] Their mechanism of action is thought to involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of selected furan-pyridine derivatives from various studies.

Table 1: Anticancer Activity of Furo[2,3-b]pyridine and Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6g | Neuro-2a | 10 | [5] |

| Compound 7 | Neuro-2a | 5.8 | [5] |

| Compound 10a | Neuro-2a | 10.7 | [5] |

| Compound 10b | Neuro-2a | 11.0 | [5] |

| Compound 11a | Neuro-2a | 10.5 | [5] |

| Compound 12a | Neuro-2a | 3.6 | [5] |

| Furo[2,3-b]pyridine Derivative | MCF-7 | Not specified | [2] |

| Furo[2,3-b]pyridine Derivative | MDA-MB-231 | Not specified | [2] |

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 66 | S. aureus | 100 (56% inhibition) | [3] |

| Compound 66 | E. coli | 100 (55% inhibition) | [3] |

| Compound 65 | E. coli | 100 (55% inhibition) | [3] |

| Compound 61 | E. coli | 100 (55% inhibition) | [3] |

| Pyridine Derivatives | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of furan-pyridine compounds.

Synthesis of Furo[2,3-b]pyridine Derivatives

A general and efficient method for the synthesis of 2,3-disubstituted furo[2,3-b]pyridines involves a three-step sequence starting from readily available materials. This method allows for the preparation of furo[2,3-b]pyridines with ester, amide, and ketone groups at the 2-position and various aryl and alkyl groups at the 3-position.[6]

dot

Caption: General workflow for the synthesis of furo[2,3-b]pyridine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10][11]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Furan-pyridine compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the furan-pyridine compounds and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 values.

dot

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14][15]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Furan-pyridine compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the furan-pyridine compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11][16][17][18][19]

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)

-

Furan-pyridine compounds

-

A fluorescence plate reader capable of monitoring changes in fluorescence over time

Procedure:

-

Prepare a reaction mixture containing tubulin and polymerization buffer in a 96-well plate.

-

Add the furan-pyridine compounds at various concentrations.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in fluorescence (due to the incorporation of a fluorescent reporter into the microtubules) over time.

-

Calculate the percentage of inhibition of tubulin polymerization.

Signaling Pathways and Mechanisms of Action

The biological activities of furan-pyridine compounds are mediated through their interaction with various cellular signaling pathways.

Inhibition of Tubulin Polymerization

Several furan-pyridine derivatives have been identified as potent inhibitors of tubulin polymerization.[11] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

dot

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Modulation of Cancer-Related Signaling Pathways

Furan-pyridine compounds have been suggested to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/AKT pathway.[20]

dot

Caption: Inhibition of the PI3K/AKT signaling pathway by furan-pyridine compounds.

Conclusion and Future Directions

Furan-pyridine compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on the synthesis of novel derivatives to expand the structure-activity relationship knowledge base, elucidation of their precise mechanisms of action, and in vivo evaluation of their efficacy and safety profiles. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 4. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. atcc.org [atcc.org]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. apec.org [apec.org]

- 15. myadlm.org [myadlm.org]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Substituted Pyridinylmethanol Derivatives: A Technical Guide for Drug Discovery

An in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of substituted pyridinylmethanol derivatives reveals their significant potential in modern drug development. This versatile scaffold forms the core of established antihistamines and has shown promise in the development of novel therapeutics targeting ion channels, such as TRPV3. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies, quantitative biological data, and key experimental protocols, alongside visualizations of relevant signaling pathways and experimental workflows.

Substituted pyridinylmethanol derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry.[1][2] Their structural versatility allows for the fine-tuning of physicochemical and biological properties, leading to a wide range of therapeutic applications.[1][2] Notably, the 4-chlorophenyl-2-pyridinylmethanol core is a privileged structure, forming the basis of the first-generation antihistamine Carbinoxamine and the second-generation antihistamine Bepotastine.[1][2] More recently, derivatives of pyridinylmethanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a target for pain and inflammation.[3][4]

This guide delves into the key aspects of substituted pyridinylmethanol derivatives, offering a practical resource for their synthesis and application in drug discovery programs.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of substituted pyridinylmethanol derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings, as well as the stereochemistry of the methanol linker. The following tables summarize the quantitative data for key derivatives as Histamine H1 receptor antagonists and TRPV3 ion channel modulators.

Table 1: Histamine H1 Receptor Antagonists

| Compound | Structure | Receptor Affinity (Ki, nM) | Reference |

| Mepyramine | ~1-3 | [5][6] | |

| Mianserin | ~0.27 | [5] | |

| Levocetirizine | Not explicitly found for pyridinylmethanol core | ||

| Desloratadine | Not explicitly found for pyridinylmethanol core |

Table 2: TRPV3 Receptor Antagonists

| Compound ID | Structure | IC50 (µM) | Reference |

| 74a | cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol | 0.38 | [3] |

| Dyclonine | 3.2 | [3] | |

| PC5 | N-(5-chloro-4-(4-(trifluoromethyl) phenyl) oxazol-2-yl)-2,6-dimethoxybenzamide | 2.63 | [3] |

| Isopentenyl pyrophosphate (IPP) | 0.24 and 7.5 | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel chemical entities. The following sections provide protocols for the synthesis of a key pyridinylmethanol intermediate and representative biological assays.

Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol

This intermediate is a crucial precursor for many antihistamines, including Carbinoxamine.[1][7]

Method 1: Grignard Reaction [7]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromochlorobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Pyridine-2-carboxaldehyde: Cool the Grignard reagent to 0 °C. Slowly add a solution of pyridine-2-carboxaldehyde in anhydrous THF dropwise to the Grignard solution while stirring.[7]

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield (4-chlorophenyl)(pyridin-2-yl)methanol.[7]

Method 2: Two-Step Oxidation-Reduction [8][9]

-

Oxidation of 2-(p-chlorobenzyl)pyridine: To a solution of 2-(p-chlorobenzyl)pyridine in water, heat the mixture to 85 °C. Add potassium permanganate in portions, maintaining the temperature below 95 °C. After the addition, maintain the reaction at 85-95 °C for 4 hours. Cool the mixture and add methanol to quench the excess permanganate. Filter the mixture and extract the filtrate with ethyl acetate. Wash the combined organic layers with water and concentrate under reduced pressure. The residue can be recrystallized from petroleum ether to give (4-chlorophenyl)(pyridin-2-yl)methanone.[9]

-

Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone: Dissolve the ketone from the previous step in methanol. Add sodium borohydride in portions at room temperature. Stir the reaction mixture until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and add water to the residue. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give (4-chlorophenyl)(pyridin-2-yl)methanol.

Histamine H1 Receptor Radioligand Binding Assay[5][10]

This assay is used to determine the binding affinity of test compounds for the histamine H1 receptor.

-

Membrane Preparation: Prepare membranes from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transiently expressing the human H1 receptor).[5] Homogenize the cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a suitable assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Add assay buffer, [³H]-mepyramine (radioligand), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of a known H1 antagonist (e.g., 10 µM mianserin), [³H]-mepyramine, and the membrane preparation.[5]

-

Competition Binding: Add various concentrations of the test compound, [³H]-mepyramine, and the membrane preparation.

-

-

Incubation: Incubate the plate at 25 °C for a sufficient time (e.g., 4 hours) to reach equilibrium.[5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.[10]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

TRPV3 Functional Assay (Calcium Flux)[11][12]

This cell-based assay measures the ability of a compound to modulate the influx of calcium through the TRPV3 channel.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the human TRPV3 channel in 96-well plates.

-

Dye Loading: Wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer containing a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.[11] Incubate the cells at 37 °C for approximately 1 hour to allow for de-esterification of the dye.

-

Compound Addition: Prepare serial dilutions of the test compounds (potential antagonists) and a known TRPV3 agonist (e.g., 2-APB) in the assay buffer.

-

Fluorescence Measurement: Use a fluorescence microplate reader (e.g., FlexStation 3) to measure the baseline fluorescence.[12][13] For antagonist testing, add the test compounds to the wells and incubate for a specified period. Then, add the TRPV3 agonist to activate the channel and record the change in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration. For antagonists, the percentage of inhibition of the agonist-induced response is calculated. Dose-response curves are generated to determine the IC50 values of the antagonists.

Visualization of Pathways and Workflows

Understanding the underlying biological mechanisms and the experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Rise of Heterocyclic Methanols: A Technical Guide to Their Discovery and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

A new frontier in medicinal chemistry is emerging with the exploration of novel heterocyclic methanol compounds. These molecules, characterized by a heterocyclic core appended with a hydroxymethyl (-CH2OH) group, are demonstrating significant potential across a spectrum of therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these promising agents, offering a comprehensive resource for professionals in drug development.

Introduction: The Significance of the Heterocyclic Methanol Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse structures and ability to interact with a wide range of biological targets. The introduction of a methanol group to these scaffolds can significantly alter their physicochemical properties, influencing solubility, metabolic stability, and target binding affinity. This strategic modification has led to the discovery of novel compounds with enhanced efficacy and improved pharmacological profiles. This guide will delve into specific examples of these compounds, focusing on pyrimidine and furan-based derivatives that have shown notable anticancer and antimicrobial activities.

Quantitative Analysis of Biological Activity

The biological efficacy of novel heterocyclic methanol compounds is quantified through various in vitro assays. The following tables summarize the anticancer and antibacterial activities of representative compounds from recent studies, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Novel Heterocyclic Methanol Derivatives

| Compound Class | Specific Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Pyrimidine Derivatives | B-4 (a pyrimidine-tethered compound) | MCF-7 (Breast Cancer) | MTT Assay | 6.70 ± 1.02 | [1] |

| B-4 (a pyrimidine-tethered compound) | A549 (Lung Cancer) | MTT Assay | 20.49 ± 2.71 | [1] | |

| Compound 2a (N-benzyl aminopyrimidine) | Glioblastoma, TNBC, Oral Squamous, Colon Cancer | Cell Viability Assay | 4 - 8 | [2] | |

| 6-aryl-5-cyano-pyrimidine derivative (Compound 8) | HePG-2, MCF-7, HCT-116 | Anticancer Assay | Not specified in abstract, but potent | [3] | |

| Furan Derivatives | Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative (8c) | HeLa (Cervical Cancer) | MTT Assay | 62.37 µg/mL | [4] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative (8c) | HepG2 (Liver Cancer) | MTT Assay | >100 µg/mL | [4] | |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative (9c) | HeLa (Cervical Cancer) | MTT Assay | 85.21 µg/mL | [4] |

Table 2: Antibacterial Activity of Novel Heterocyclic Methanol Derivatives

| Compound Class | Specific Compound | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |

| Furan Derivatives | Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | Broth Microdilution | 500 | [5] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Bacillus cereus | Broth Microdilution | 500 | [5] | |

| Furan-3-carboxamide derivatives | Various | In vitro antimicrobial assay | Significant activity reported | [6] | |

| Nitrofurantoin analogue 114b | Bacillus anthracis | Not specified | 0.097 | [7] | |

| Nitrofurantoin analogue 114b | Streptococcus pyogenes | Not specified | 0.097 | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of novel heterocyclic methanol compounds, based on established protocols in the literature.

General Synthesis of Heterocyclic Methanol Compounds

The synthesis of these compounds often involves multi-step reactions. For example, the preparation of pyrimidine derivatives can be achieved through the condensation of an appropriate α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. The precursor chalcones are typically synthesized via a Claisen-Schmidt condensation.

Example: Synthesis of Pyrimidine Derivatives

-

Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted ketone and aldehyde are condensed in the presence of an aqueous potassium hydroxide solution (40% w/v) in ethanol.

-

Pyrimidine Ring Formation: The resulting chalcone is then reacted with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid to yield the final pyrimidine derivative.[8]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.[9]

In Vitro Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Protocol:

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension that matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[10][11]

In Vitro Kinase Inhibition Assay

For compounds targeting protein kinases, in vitro assays are performed to determine their inhibitory potential.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations in a reaction buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]-ATP).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence can be used.

-

IC50 Determination: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated from the dose-response curve.[12][13]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for the rational design and development of novel therapeutics. Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt and MAPK/ERK pathways are two such critical pathways that are often dysregulated in cancer.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its activation is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of PI3K. Activated PI3K then phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.

Caption: The PI3K/Akt signaling cascade.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival. The pathway is initiated by the activation of Ras, which in turn activates a cascade of protein kinases: Raf (MAP3K), MEK (MAP2K), and finally ERK (MAPK). Activated ERK can then phosphorylate various transcription factors in the nucleus.

Caption: The MAPK/ERK signaling cascade.

Conclusion and Future Directions

Novel heterocyclic methanol compounds represent a promising and versatile class of molecules with significant therapeutic potential. The data presented in this guide highlight their potent anticancer and antibacterial activities. Future research should focus on elucidating the precise mechanisms of action of these compounds to enable structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics with improved efficacy and safety profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new analogues in this exciting and rapidly evolving field of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. benchchem.com [benchchem.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

Technical Guide: Solubility Profile of (5-Methyl-2-furyl)(pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a solid compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[1] Understanding its solubility in various solvents is a fundamental step in its evaluation as a potential therapeutic agent or chemical intermediate.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data. It is recommended to measure solubility in a range of solvents relevant to pharmaceutical development, including aqueous buffers at different pH values and common organic solvents.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | ||

| 0.1 N HCl (pH 1.2) | 25 | Shake-Flask | ||

| Simulated Intestinal Fluid (SIF) pH 6.8 | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask |

Experimental Protocols

The following are detailed methodologies for determining both thermodynamic and kinetic solubility, which are standard approaches in the pharmaceutical industry.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[2] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly and place them on an orbital shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved compound from any remaining solid particles, the sample should be filtered through a syringe filter or centrifuged at a high speed.

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve should be prepared to ensure accurate quantification.

-

The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound can be dissolved in an aqueous buffer upon addition from a concentrated organic stock solution before it precipitates.[3] This high-throughput method is often used in early drug discovery for rapid screening.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well plates (UV-transparent for analysis, if applicable)

-

Plate reader or other analytical instrument capable of detecting precipitation (e.g., nephelometer, turbidimeter)

-

Multichannel pipettes

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add the aqueous buffer to a series of wells.

-

Using a multichannel pipette, add increasing volumes of the DMSO stock solution to the wells containing the aqueous buffer. This creates a concentration gradient of the compound.

-

Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-